molecular formula C15H13NO3S B2932122 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide CAS No. 1251685-60-5

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide

Cat. No. B2932122
CAS RN: 1251685-60-5
M. Wt: 287.33
InChI Key: NNAUGOUNQNHFHB-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide have been extensively explored. For instance, novel synthesis methods for thiophene derivatives offer insights into constructing complex molecules with potential therapeutic applications. Schiff bases derived from thiophene-2-glyoxal and their Cobalt(II) complexes have been synthesized and characterized, showing the versatility of thiophene compounds in coordination chemistry (Singh, Das, & Dhakarey, 2009). Moreover, the synthesis of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate in drug synthesis, highlights the importance of thiophene and benzofuran derivatives in pharmaceutical research (Shaojie, 2010).

Biological Activity

Thiophene and benzofuran derivatives have been evaluated for their biological activities, including antimicrobial, antifungal, and antinociceptive properties. For example, a study on the synthesis and biological activity of new cycloalkylthiophene-Schiff bases and their metal complexes demonstrated effective antibacterial and antifungal activities against a range of pathogens (Altundas, Sarı, Çolak, & Öğütcü, 2010). Similarly, novel N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides were synthesized and showed promising antinociceptive activity (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Material Science Applications

In material science, the solubility parameters of 3,6‐bis(5‐(benzofuran‐2‐yl)thiophen‐2‐yl)‐2,5‐bis(2‐ethylhexyl)pyrrolo[3,4‐c]pyrrole‐1,4‐dione (DPP(TBFu)2) were measured, offering insights into solvent selection for molecular bulk heterojunction systems, crucial for the development of advanced energy materials (Walker et al., 2011).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future research in this area is likely to focus on developing new synthetic methods and exploring the biological activities of these compounds.

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-12(11-5-6-20-9-11)8-16-15(18)14-7-10-3-1-2-4-13(10)19-14/h1-7,9,12,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAUGOUNQNHFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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